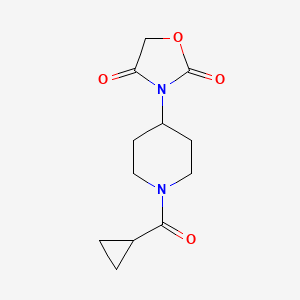

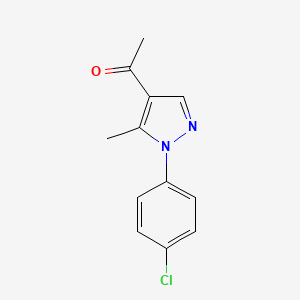

![molecular formula C14H13ClN4O B2382198 N-[1-(2-chlorobenzoyl)azetidin-3-yl]pyrimidin-4-amine CAS No. 2097896-30-3](/img/structure/B2382198.png)

N-[1-(2-chlorobenzoyl)azetidin-3-yl]pyrimidin-4-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of azetidines has been accomplished via the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . A one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines and hydrazines occurs under microwave irradiation via a simple and efficient cyclocondensation in an alkaline aqueous medium . A simple, efficient and general method has been developed for the synthesis of 1-arenesulfonylazetidines through a one-pot reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide, generated under microwave irradiation, using alumina as solid support .科学的研究の応用

Antimicrobial and Antitubercular Activities

A series of pyrimidine-azetidinone analogs were synthesized and their antimicrobial and antitubercular activities were investigated. These compounds showed significant activity against bacterial and fungal strains, as well as mycobacterium tuberculosis, suggesting their potential in designing antibacterial and antitubercular compounds (Chandrashekaraiah et al., 2014).

Antidepressant and Nootropic Agents

Synthesis of Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone resulted in compounds exhibiting significant antidepressant and nootropic activities. This study confirmed the potential of the 2-azetidinone skeleton as a CNS active agent, paving the way for developing more potent and safe CNS active agents (Thomas et al., 2016).

Biotransformation in Inhibitors of β-Secretase

In the study of the biotransformation of β-secretase inhibitors, a notable metabolic pathway was discovered involving a ring contraction of the pyrimidine ring into an imidazole ring. This highlights an unusual metabolic pathway for aryl-pyrimidine–containing compounds, providing insights into the metabolic fate of these compounds (Lindgren et al., 2013).

Synthesis of Pyrimidine Linked Pyrazole Heterocyclics

The synthesis of pyrimidine-linked pyrazole heterocyclics showcased their insecticidal and antibacterial potential. These compounds were synthesized by microwave irradiative cyclocondensation and were tested for their activity against Pseudococcidae insects and selected microorganisms (Deohate et al., 2020).

Anti-Inflammatory Activity

The synthesis of new derivatives of 3-chloro-1-(4a,10b-diazaphenanthrene-2-yl)-4-phenyl azetidin-2-one showcased anti-inflammatory effects. These compounds were synthesized through specific reactions and were tested for their anti-inflammatory effects, showing potent results compared with indomethacin (Sharma et al., 2013).

特性

IUPAC Name |

(2-chlorophenyl)-[3-(pyrimidin-4-ylamino)azetidin-1-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN4O/c15-12-4-2-1-3-11(12)14(20)19-7-10(8-19)18-13-5-6-16-9-17-13/h1-6,9-10H,7-8H2,(H,16,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDWOXAVQTPHZGW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC=CC=C2Cl)NC3=NC=NC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

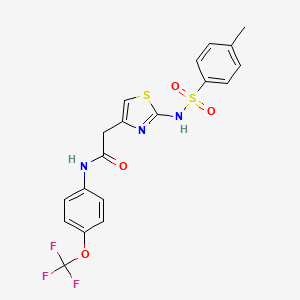

![2-(4-isopropylphenoxy)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2382117.png)

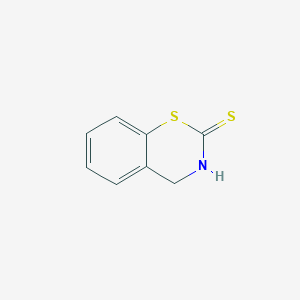

![(4-Iodophenyl)(1-oxa-4-azaspiro[4.5]dec-4-yl)methanone](/img/structure/B2382120.png)

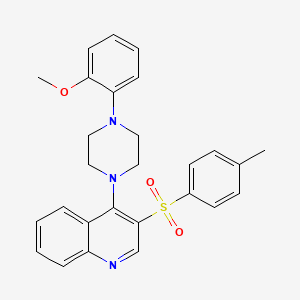

![2-((4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2382122.png)

![5-[1-cyclopentyl-4-(4-fluorophenyl)-1H-imidazol-5-yl]-N-(3,4-dimethoxyphenyl)-2-furamide](/img/structure/B2382123.png)

![1-(4-ethoxyphenyl)-3-hydroxy-3-(4-methoxyphenyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2382127.png)

![2-[(2-Amino-2-oxoethyl)thio]-3-cyano-6-ethyl-5-methylpyridine](/img/structure/B2382129.png)

![N-[4-(N-methylbenzenesulfonamido)-3-nitronaphthalen-1-yl]acetamide](/img/structure/B2382130.png)